molecular formula C17H25NO4S B2596211 2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide CAS No. 2310129-21-4

2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide

Cat. No.: B2596211
CAS No.: 2310129-21-4
M. Wt: 339.45
InChI Key: OZXHOBDBMFVHEF-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a hydroxyethoxy group, and a thianyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxy group, followed by the introduction of the hydroxyethoxy group and the thianyl group. Common reagents used in these reactions include benzyl alcohol, ethylene oxide, and thianyl chloride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in halogenated derivatives.

Scientific Research Applications

2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxyethoxy groups may interact with enzymes and receptors, modulating their activity. The thianyl group may contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar functional groups but different structural arrangement.

    (2-hydroxy-4-(2-hydroxyethoxy)phenyl)(phenyl)methanone: Another compound with hydroxyethoxy and phenyl groups.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c19-8-9-22-17(6-10-23-11-7-17)14-18-16(20)13-21-12-15-4-2-1-3-5-15/h1-5,19H,6-14H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXHOBDBMFVHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)COCC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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